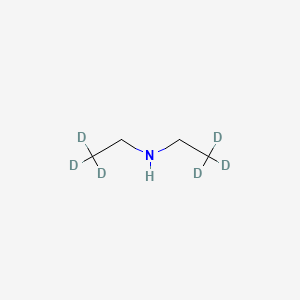

Diethyl-d6-amine

Übersicht

Beschreibung

Diethyl-d6-amine is a deuterated compound where all six hydrogen atoms in the ethyl groups are replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable for studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diethyl-d6-amine can be synthesized through various methods. One common approach involves the deuteration of diethylamine. This process typically includes the reaction of diethylamine with deuterated reagents such as deuterated methyl iodide (CD3I) under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes often utilize deuterium gas (D2) and catalysts to achieve high levels of deuterium incorporation. The reaction conditions are optimized to ensure maximum yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Diethyl-d6-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Produces nitroso or nitro derivatives.

Reduction: Yields primary amines or other reduced forms.

Substitution: Results in the formation of substituted amines or other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Diethyl-d6-amine is utilized in the development of pharmaceutical compounds due to its role as a building block in the synthesis of biologically active molecules.

- Antiviral and Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant biological activity. For instance, compounds synthesized using this compound have been shown to inhibit the Hedgehog signaling pathway, which is crucial in cancer biology. This inhibition can potentially lead to new treatments for tumors that exploit this pathway for growth and metastasis .

- Carbonic Anhydrase Inhibitors : A study highlighted a compound derived from this compound that demonstrated high efficacy as an inhibitor of carbonic anhydrase II, an enzyme implicated in various physiological processes and diseases . The compound exhibited an IC50 value of 1.545 µM, suggesting its potential as a therapeutic agent.

In analytical applications, this compound is employed as a solvent and internal standard due to its unique isotopic labeling.

- NMR Spectroscopy : this compound's deuterated nature makes it particularly useful in NMR spectroscopy for elucidating molecular structures without interference from hydrogen signals. This property enhances the clarity of spectral data, allowing for more accurate analysis .

Case Study 1: Inhibition of Carbonic Anhydrase II

A detailed kinetic analysis of a compound derived from this compound showed promising results as a competitive inhibitor of carbonic anhydrase II. The study employed Lineweaver–Burk plots to determine the inhibition mechanism, revealing that the compound increases the Michaelis constant while maintaining constant maximum velocity .

Case Study 2: Synthesis of Polyamides

In a recent study on polyamide synthesis using this compound, researchers reported yields exceeding 50% with high purity levels. This approach highlighted the reagent's efficiency in forming amide bonds under environmentally friendly conditions .

Wirkmechanismus

The mechanism of action of diethyl-d6-amine is primarily related to its isotopic substitution. The presence of deuterium atoms affects the vibrational frequencies and zero-point energy of the molecule, leading to changes in its chemical reactivity and stability. This isotopic effect is leveraged in various applications, such as improving the metabolic stability of drugs by slowing down their degradation pathways.

Vergleich Mit ähnlichen Verbindungen

Dimethyl-d6-amine: Another deuterated amine where all six hydrogen atoms in the methyl groups are replaced with deuterium.

Ethylene-d4-diamine: A deuterated diamine with four deuterium atoms.

Uniqueness: Diethyl-d6-amine is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Compared to similar compounds, it offers a different balance of molecular weight and isotopic distribution, making it suitable for specific research applications where precise isotopic labeling is required.

Biologische Aktivität

Diethyl-d6-amine, a deuterated derivative of diethylamine, has garnered interest in various fields of biological research. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications. The findings are supported by case studies and data tables that illustrate the compound's effects in biological systems.

Chemical Structure and Properties

This compound (C6H15N) is characterized by the presence of six deuterium atoms, which enhances its stability and alters its interaction with biological systems compared to its non-deuterated counterpart. The deuteration can affect the compound's pharmacokinetics and metabolism, making it a valuable tool in research.

Biological Activity Overview

This compound has been studied for its various biological activities, including:

- Antiproliferative Effects : Research indicates that compounds containing amine functionalities, such as this compound, can exhibit significant antiproliferative activity against cancer cell lines. For example, a study found that structurally similar compounds demonstrated IC50 values in the submicromolar range against several cancer types .

- Enzyme Inhibition : this compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, both crucial in cellular metabolism and antibiotic resistance .

The biological activity of this compound can be attributed to several mechanisms:

- Intercalation with Nucleic Acids : Similar to other amine-containing compounds, this compound may intercalate with DNA or RNA, disrupting replication and transcription processes. This is supported by studies showing that related compounds bind to polynucleotide structures, influencing their stability and function .

- Modulation of Cellular Signaling : this compound can interact with various signaling pathways within cells. Its structure allows it to influence receptor binding and downstream signaling cascades, which can lead to altered cell proliferation and survival rates.

- Altered Pharmacokinetics : The incorporation of deuterium alters the metabolic pathways of the compound, potentially leading to prolonged half-life and reduced toxicity compared to non-deuterated analogs. This property is particularly advantageous in drug development .

Case Study 1: Anticancer Activity

A study examined the antiproliferative effects of this compound analogs on various cancer cell lines (HCT-116, Hep2). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 0.5 µM to 2 µM. Notably, compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2a | HCT-116 | 0.5 | DHFR Inhibition |

| 2b | Hep2 | 1.0 | Enzyme Modulation |

| 2c | WI-38 | 1.5 | Intercalation |

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, this compound was tested against DHFR and enoyl ACP reductase. The study revealed that the compound effectively inhibited these enzymes at concentrations comparable to traditional inhibitors used in clinical settings .

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| Dihydrofolate Reductase | 85% |

| Enoyl ACP Reductase | 78% |

Eigenschaften

IUPAC Name |

2,2,2-trideuterio-N-(2,2,2-trideuterioethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNMFZURTQLUMO-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CNCC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.